3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl isonicotinate
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Overview
Description
3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl isonicotinate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluorophenyl group, a benzisoxazole ring, and an isonicotinate moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl isonicotinate typically involves multiple steps, starting with the preparation of the trifluorophenyl and benzisoxazole intermediates. One common method includes the reaction of 3,4,5-trifluorophenylamine with isonicotinic acid under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl isonicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluorophenyl group can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl isonicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl isonicotinate involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the benzisoxazole ring may contribute to its stability and bioactivity. The isonicotinate moiety can facilitate interactions with nucleic acids or proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trifluorophenylboronic acid: Shares the trifluorophenyl group but differs in its boronic acid moiety.
3,4,5-Trifluoroaniline: Contains the trifluorophenyl group with an amine functional group.
4-(Aminosulfonyl)-N-(3,4,5-Trifluorophenyl)Methyl-Benzamide: Features a similar trifluorophenyl group but with different functional groups.
Uniqueness
3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl isonicotinate is unique due to its combination of trifluorophenyl, benzisoxazole, and isonicotinate groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C19H9F3N2O3 |
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Molecular Weight |
370.3 g/mol |
IUPAC Name |
[3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-yl] pyridine-4-carboxylate |
InChI |
InChI=1S/C19H9F3N2O3/c20-14-7-11(8-15(21)17(14)22)18-13-2-1-12(9-16(13)27-24-18)26-19(25)10-3-5-23-6-4-10/h1-9H |
InChI Key |
BYDWSLZZJVQXEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OC(=O)C3=CC=NC=C3)ON=C2C4=CC(=C(C(=C4)F)F)F |
Origin of Product |
United States |
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